Product packaging for 1-Butan-2-yl-3-(2-fluorobenzyl)urea(Cat. No.:)

1-Butan-2-yl-3-(2-fluorobenzyl)urea

Cat. No.: B4097551
M. Wt: 224.27 g/mol
InChI Key: ARMXDKJGRRJJKC-UHFFFAOYSA-N
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Description

Evolution of Urea (B33335) Linkage Chemistry in Advanced Molecular Construction

The journey of urea in chemistry began with Friedrich Wöhler's synthesis in 1828, an event that is widely considered the dawn of modern organic chemistry. ureaknowhow.combris.ac.ukquora.com This landmark achievement, synthesizing an organic compound from inorganic precursors, fundamentally challenged the prevailing theory of vitalism. bris.ac.ukquora.com Initially, the synthesis of urea derivatives relied on hazardous reagents like phosgene (B1210022). nih.govcommonorganicchemistry.com However, the evolution of organic synthesis has led to the development of safer and more efficient methods, such as the use of isocyanates, carbamates, and the Curtius rearrangement. nih.govcommonorganicchemistry.com

In the early 20th century, the therapeutic potential of urea derivatives was recognized with the development of compounds like suramin, a treatment for trypanosomiasis. nih.govfrontiersin.org This marked the beginning of a long history of urea-based compounds in medicine. researchgate.net Today, the urea linkage is a key structural element in a multitude of clinically approved drugs, demonstrating its enduring importance in medicinal chemistry. nih.govfrontiersin.org The synthetic versatility of the urea group allows for the creation of diverse molecular architectures, making it a staple in advanced molecular construction. frontiersin.org

Structural Attributes and Conformational Dynamics of N,N'-Disubstituted Urea Derivatives in Molecular Design

N,N'-disubstituted ureas, such as the subject of this article, possess distinct structural features that make them particularly attractive for molecular design. The urea moiety can act as both a hydrogen bond donor, through its N-H protons, and a hydrogen bond acceptor, via the carbonyl oxygen. researchgate.netresearchgate.netresearchgate.net This dual capability allows for the formation of strong and specific interactions with biological targets like proteins and enzymes. nih.govnih.gov

The conformational behavior of N,N'-disubstituted ureas is largely dictated by the nature of the substituents on the nitrogen atoms. nih.gov Generally, these molecules exhibit a strong preference for a trans,trans conformation in both solid state and solution. nih.govresearchgate.net However, the introduction of certain substituents can lead to a shift towards a cis,trans or even a cis,cis conformation. nih.govresearchgate.net The rotational energy barrier for ureas is lower than that of amides, allowing for faster configurational transitions and a dynamic conformational equilibrium. researchgate.net This conformational flexibility, coupled with the rigidifying effect of the urea backbone, provides a powerful tool for medicinal chemists to fine-tune the three-dimensional structure of a molecule to optimize its binding to a target. nih.govnih.gov

Contextualization of 1-Butan-2-yl-3-(2-fluorobenzyl)urea within Modern Chemical Synthesis and Design Principles

While specific research on this compound is not extensively documented in publicly available literature, its structure can be analyzed based on the established principles of medicinal chemistry and rational drug design. The molecule is comprised of three key components: a sec-butyl group, a 2-fluorobenzyl moiety, and the N,N'-disubstituted urea linker.

The synthesis of such a molecule would likely follow established protocols for forming unsymmetrical N,N'-disubstituted ureas. A common method involves the reaction of an amine with an isocyanate. commonorganicchemistry.com In this case, 2-fluorobenzylamine (B1294385) could be reacted with sec-butyl isocyanate, or alternatively, sec-butylamine (B1681703) could be reacted with 2-fluorobenzyl isocyanate. Other modern synthetic methods might involve the use of reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) as phosgene surrogates. commonorganicchemistry.com

The sec-butyl group: This branched alkyl group can influence the molecule's lipophilicity, which in turn affects its ability to cross biological membranes. fiveable.meontosight.ai The steric bulk of the sec-butyl group can also play a role in how the molecule fits into a binding pocket and can provide a degree of metabolic stability. fiveable.mewikipedia.orglibretexts.org

The 2-fluorobenzyl moiety: The introduction of a fluorine atom is a common strategy in medicinal chemistry. nih.gov Fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability of the compound. nih.gov It can also modulate the electronic properties and basicity of the molecule and can participate in favorable interactions with biological targets. nih.gov The benzyl (B1604629) group itself provides a rigid aromatic scaffold that can engage in various binding interactions.

The Urea Linker: As previously discussed, the urea group serves as a rigid scaffold that can form crucial hydrogen bonds with a biological target. nih.govresearchgate.net Its ability to pre-organize the sec-butyl and 2-fluorobenzyl groups in a specific spatial orientation is a key aspect of its function in molecular design.

In essence, the design of this compound represents a rational approach to creating a molecule with potentially favorable pharmacokinetic and pharmacodynamic properties. The combination of a lipophilic alkyl group, a metabolically stabilized aromatic ring, and a strong hydrogen-bonding linker is a well-established strategy in the pursuit of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17FN2O B4097551 1-Butan-2-yl-3-(2-fluorobenzyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-yl-3-[(2-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-3-9(2)15-12(16)14-8-10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMXDKJGRRJJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 1 Butan 2 Yl 3 2 Fluorobenzyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 1-Butan-2-yl-3-(2-fluorobenzyl)urea. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable, offering a detailed view of the molecule's constitution and spatial arrangement.

The ¹H NMR spectrum of this compound is predicted to display a unique set of signals corresponding to each chemically distinct proton environment. The sec-butyl group would present four distinct signals: a triplet for the terminal methyl group (CH₃), a doublet for the other methyl group, a multiplet for the methylene (B1212753) protons (CH₂), and a multiplet for the methine proton (CH) adjacent to the urea (B33335) nitrogen. The benzyl (B1604629) CH₂ protons would likely appear as a doublet, coupled to the adjacent urea N-H proton. The two N-H protons of the urea linkage would appear as separate signals, typically in the downfield region of the spectrum. The four protons on the fluorinated aromatic ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum provides complementary information, showing a distinct resonance for each of the 12 unique carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment. libretexts.org The urea carbonyl carbon is characteristically found at the low-field end of the spectrum, typically in the range of 155-165 ppm. hmdb.cachemicalbook.com The aromatic carbons resonate in the 110-165 ppm region, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond ¹³C-¹⁹F coupling constant and a chemical shift significantly influenced by the fluorine's electronegativity. libretexts.org The aliphatic carbons of the sec-butyl group and the benzylic CH₂ appear in the upfield region of the spectrum. docbrown.info

Predicted ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
sec-Butyl CH₃ ~0.9 Triplet
sec-Butyl CH₃ ~1.1 Doublet
sec-Butyl CH₂ ~1.4-1.5 Multiplet
sec-Butyl CH ~3.7-3.8 Multiplet
Benzyl CH₂ ~4.3 Doublet
Urea N-H (sec-butyl side) ~5.5-6.0 Doublet
Urea N-H (benzyl side) ~6.5-7.0 Triplet

Predicted ¹³C NMR Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm)
sec-Butyl CH₃ ~10
sec-Butyl CH₃ ~20
sec-Butyl CH₂ ~30
Benzyl CH₂ ~40
sec-Butyl CH ~50
Aromatic CH ~115-130
Aromatic C (C-F) ~160 (with large JCF)
Aromatic C (C-CH₂) ~135

While 1D NMR suggests the types of protons and carbons present, 2D NMR techniques are indispensable for assembling the molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, establishing connectivity within spin systems. For this compound, COSY would show cross-peaks connecting the methine proton of the sec-butyl group to its adjacent methyl and methylene protons, confirming the structure of the alkyl chain. It would also show a correlation between the benzylic CH₂ protons and the adjacent N-H proton, linking the benzyl group to the urea moiety. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their corresponding, and more easily assigned, proton signals. youtube.com For instance, the proton signal at ~4.3 ppm would show a cross-peak to the carbon signal at ~40 ppm, assigning them both to the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) correlations between protons and carbons, which is critical for connecting the different structural fragments of the molecule. Key HMBC correlations would include:

A cross-peak from the N-H protons to the urea carbonyl carbon (~158 ppm), confirming the urea backbone.

Correlations from the benzylic CH₂ protons to the urea carbonyl carbon and to carbons within the aromatic ring, unequivocally linking the fluorobenzyl group to the urea nitrogen.

Correlations from the sec-butyl CH proton to the urea carbonyl carbon, connecting the alkyl chain to the other side of the urea bridge. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the molecule's preferred conformation. For example, NOESY could reveal spatial proximity between the benzylic CH₂ protons and the C6'-H of the aromatic ring, providing information about the rotation around the N-CH₂ bond.

Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. cnr.it The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal is characteristic of its position on the aromatic ring. Furthermore, the signal would be split into a multiplet due to coupling with the adjacent ortho and meta protons on the phenyl ring, providing further confirmation of the 2-fluoro substitution pattern. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used for structural elucidation.

ESI-HR-MS is used to determine the exact mass of the protonated molecule, [M+H]⁺. researchgate.net For this compound (molecular formula C₁₂H₁₇FN₂O), the calculated monoisotopic mass is 224.1325 g/mol . ESI-HR-MS analysis would aim to detect the protonated ion [C₁₂H₁₈FN₂O]⁺ with a theoretical exact mass of 225.1403 Da. An experimental measurement matching this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the protonated parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For N,N'-substituted ureas, the primary fragmentation pathways involve cleavage of the C-N bonds adjacent to the carbonyl group. nih.govresearchgate.net

For this compound, two major fragmentation routes are anticipated:

Cleavage of the bond between the benzyl nitrogen and the carbonyl carbon, leading to the formation of a protonated sec-butylurea (B1265385) ion and a neutral 2-fluorobenzyl isocyanate.

Cleavage of the bond between the sec-butyl nitrogen and the carbonyl carbon, which can lead to the formation of a 2-fluorobenzyl cation (m/z 109.04) or a protonated 2-fluorobenzyl urea fragment.

The specific fragmentation pattern can be instrumental in differentiating between positional isomers. For example, the MS/MS spectrum of this compound would be distinct from that of 1-Butan-2-yl-3-(4-fluorobenzyl)urea, as the stability and subsequent fragmentation of the resulting fluorobenzyl cation would differ, leading to a unique set of fragment ions for each isomer. nih.gov

Predicted Key MS/MS Fragments for [C₁₂H₁₈FN₂O+H]⁺

m/z (Da) Proposed Fragment Structure/Identity
225.1403 Protonated Molecular Ion [M+H]⁺
153.08 [M+H - C₄H₉N]⁺ (Loss of sec-butylamine)
109.04 [C₇H₆F]⁺ (2-Fluorobenzyl cation)

Table of Compounds Mentioned

Compound Name
This compound
1-Butan-2-yl-3-(3-fluorobenzyl)urea
1-Butan-2-yl-3-(4-fluorobenzyl)urea
2-fluorobenzyl isocyanate

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural components and offers insight into the extensive hydrogen-bonding networks characteristic of urea derivatives.

The urea moiety (–NH–CO–NH–) gives rise to several distinct and intense absorption bands. The N–H stretching vibrations are typically observed in the region of 3200–3400 cm⁻¹. Due to intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, this peak is often broad. The carbonyl (C=O) stretching vibration, known as the "Urea I" or amide I band, is one of the most prominent features in the spectrum, typically appearing as a strong, sharp absorption between 1630 and 1695 cm⁻¹. The exact position is sensitive to the extent of hydrogen bonding; stronger hydrogen bonds shift the absorption to a lower wavenumber.

The "Urea II" band, which arises from a combination of N–H in-plane bending and C–N stretching vibrations, is expected to appear around 1530–1580 cm⁻¹. The presence of the aromatic ring from the 2-fluorobenzyl group is confirmed by C=C stretching vibrations within the ring, which are typically found in the 1450–1600 cm⁻¹ region, and aromatic C–H stretching vibrations appearing just above 3000 cm⁻¹. The aliphatic sec-butyl group contributes C-H stretching absorptions in the 2850-2960 cm⁻¹ range. mdpi.comuq.edu.au The C–F stretching vibration of the fluorobenzyl group also produces a strong absorption, typically in the 1000–1400 cm⁻¹ range.

The IR spectrum, therefore, not only confirms the presence of all constituent functional groups but also strongly indicates the presence of significant intermolecular hydrogen bonding, a critical feature influencing the compound's solid-state structure and physical properties.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N–H (Urea)Stretching3200–3400Strong, Broad
C–H (Aromatic)Stretching>3000Medium
C–H (Aliphatic)Stretching2850–2960Strong
C=O (Urea)Stretching (Amide I)1630–1695Very Strong
N–H Bend / C–N StretchMixed (Amide II)1530–1580Strong
C=C (Aromatic)Stretching1450–1600Medium-Weak
C–FStretching1000–1400Strong

Single-Crystal X-ray Diffraction for Solid-State Conformational Analysis and Intermolecular Interactions

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, this technique would provide unambiguous information on its solid-state conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its crystal packing. vensel.orgeurjchem.com

The analysis would reveal the conformation of the urea backbone. N,N'-disubstituted ureas commonly adopt a trans-trans conformation, which minimizes steric hindrance. nih.gov The diffraction data would also detail the relative orientation of the 2-fluorobenzyl and sec-butyl substituents.

Crucially, this technique elucidates the hydrogen-bonding network. In the solid state, urea derivatives typically form well-defined hydrogen-bonded structures. mdpi.com The N–H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This often results in the formation of one-dimensional chains or two-dimensional sheets, where molecules are linked in a head-to-tail fashion. The resulting supramolecular architecture is a key determinant of the crystal's stability and physical properties. Hirshfeld surface analysis can be further employed to visualize and quantify these intermolecular contacts. nih.gov

Table 2: Crystallographic Parameters Determined by Single-Crystal X-ray Diffraction

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs.
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & AnglesPrecise measurements of all covalent bond lengths and the angles between them.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Hydrogen Bond GeometryDetailed information on the distances and angles of intermolecular N–H···O=C hydrogen bonds.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment of Chiral Urea Derivatives

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon of the butyl group. Determining the absolute configuration (i.e., whether it is the R or S enantiomer) is essential for its complete stereochemical characterization. Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that provides a powerful method for this assignment directly in solution. vensel.orgmdpi.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum plots this difference (ΔA = Aₗ - Aᵣ) against wavenumber, resulting in a spectrum of positive and negative bands that is unique to a specific enantiomer; its mirror image will exhibit a VCD spectrum of equal magnitude but opposite sign.

The assignment of absolute configuration using VCD involves a synergy between experimental measurement and computational chemistry. The process typically involves:

Measuring the experimental VCD and IR spectra of one enantiomer of the compound.

Performing quantum chemical calculations (often using Density Functional Theory, DFT) to predict the theoretical IR and VCD spectra for one of the possible absolute configurations (e.g., the S-enantiomer).

Comparing the experimental VCD spectrum with the computationally predicted spectrum.

A good match between the signs and relative intensities of the major VCD bands of the experimental spectrum and the calculated spectrum for the S-enantiomer would provide a confident assignment of the absolute configuration as S. If the experimental spectrum is a mirror image of the calculated S spectrum, the absolute configuration is assigned as R. This non-destructive technique is particularly valuable for chiral molecules where crystal growth for X-ray analysis is challenging.

Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies Applied to 1 Butan 2 Yl 3 2 Fluorobenzyl Urea Analogues

Design Principles for Systematic Structural Modification of the Urea (B33335) Scaffold

Systematic modification typically involves a few key strategies:

Modulation of Hydrogen Bonding: The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. Introducing electron-donating or electron-withdrawing groups on the flanking substituents can modulate the hydrogen-bonding capacity of these sites, thereby strengthening or weakening interactions with a protein target. nih.gov

Planarity Disruption: While the urea core has some planar character, introducing bulky substituents can disrupt this planarity. This can be a deliberate strategy to reduce crystal packing energy and improve solubility, or to enforce a specific conformation required for binding. nih.gov

Bioisosteric Replacement: The urea functionality can be replaced with bioisosteres like thiourea (B124793), guanidinium (B1211019), or carbamate (B1207046) groups to alter properties such as hydrogen bonding potential, metabolic stability, and basicity. nih.gov

Table 1: Key Design Principles for Urea Scaffold Modification
Design PrincipleObjectiveExample Application for 1-Butan-2-yl-3-(2-fluorobenzyl)urea Analogues
N-1 Alkyl Group Modification Modulate lipophilicity, steric bulk, and hydrophobic interactions.Replace butan-2-yl with smaller (e.g., isopropyl), larger (e.g., cyclohexyl), or more branched (e.g., tert-butyl) alkyl groups.
N-3 Aryl Group Modification Tune electronic properties, explore aromatic interactions (π-π stacking), and modulate metabolic stability.Vary the substitution pattern on the benzyl (B1604629) ring (e.g., different halogens, alkyl, or alkoxy groups).
Urea Core N-Alkylation Disrupt planarity, improve solubility, and block metabolic N-dealkylation.Introduce a methyl group on one of the urea nitrogens.
Bioisosteric Replacement Alter hydrogen bonding, polarity, and stability.Replace the urea with a thiourea (C=S) or guanidinium (C=N) group.
Conformational Restriction Reduce conformational flexibility to increase binding affinity (entropic advantage) and improve selectivity.Incorporate the N-1 nitrogen into a cyclic system (e.g., piperidine) or cyclize the entire urea motif.

Impact of Substituent Effects on the Butan-2-yl Moiety (e.g., Stereochemistry, Chain Length, Branching)

The N-1 substituent, the butan-2-yl moiety in this case, primarily occupies a hydrophobic pocket in a target protein. Its structure significantly influences the compound's binding affinity and physical properties.

Stereochemistry: The butan-2-yl group contains a chiral center at the second carbon. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the (R)- and (S)-enantiomers of this compound are expected to have distinct activities. One enantiomer may fit optimally into the binding site, while the other may bind with lower affinity or not at all.

Chain Length and Branching: The size and shape of the alkyl substituent are critical for optimal hydrophobic interactions. SAR studies on other urea derivatives have shown that both increasing and decreasing the alkyl chain length can have profound effects on activity. nih.govresearchgate.netnih.gov For instance, in a series of antitubercular agents, replacing a bulky adamantyl group with smaller rings like cyclohexyl or cyclopentyl led to a considerable decrease in activity, suggesting a preference for a larger, specific hydrophobic interaction. nih.gov Modifying the butan-2-yl group to a smaller isopropyl or a larger, more branched tert-butyl group would probe the steric limits of the target's binding pocket. An optimal chain length and branching pattern achieves the best balance of filling the hydrophobic pocket without introducing steric clashes. researchgate.netrsc.org

Table 2: Hypothetical SAR of the Butan-2-yl Moiety
ModificationRationalePredicted Impact on Activity
(S)-enantiomer vs. (R)-enantiomer Probing chiral recognition at the binding site.One enantiomer likely to be significantly more potent than the other.
Change to Isopropyl Decrease steric bulk and lipophilicity.Activity may decrease if the pocket is large, or increase if butan-2-yl is too bulky.
Change to Cyclohexyl Increase steric bulk and lipophilicity with a defined shape.Potentially increased activity if a larger hydrophobic pocket is present. nih.gov
Change to n-Pentyl Increase chain length and flexibility.May increase or decrease activity depending on the shape and depth of the binding pocket. nih.gov
Change to tert-Butyl Introduce significant steric hindrance.Likely to decrease activity due to steric clashes, unless the pocket is specifically shaped to accommodate it.

Investigation of Fluoro-Substitution Effects on the Benzyl Moiety (e.g., Positional Isomerism, Electronic and Steric Contributions)

Fluorine has become a "magic bullet" in medicinal chemistry due to its unique properties. tandfonline.comresearchgate.netacs.org Its small size (similar to hydrogen) means it can often replace hydrogen without significant steric penalty, yet its high electronegativity can profoundly alter a molecule's electronic properties, pKa, metabolic stability, and binding interactions. tandfonline.comacs.orgbenthamscience.com

Positional Isomerism: The position of the fluorine atom on the benzyl ring is critical. Shifting the fluorine from the ortho (2-position) to the meta (3-position) or para (4-position) can lead to dramatic changes in biological activity, a phenomenon known as an "activity cliff". nih.gov Each positional isomer presents a different electronic and steric profile to the target protein. For example, a para-fluoro substituent might form a favorable interaction with a specific residue that is impossible for an ortho- or meta-fluoro atom. nih.gov Studies on aminergic GPCR ligands have shown that changing the fluorine position can alter potency by over 1000-fold and can also influence receptor selectivity. nih.gov

Electronic and Steric Contributions:

Electronic Effects: As the most electronegative element, fluorine is strongly electron-withdrawing. nih.gov This effect can lower the pKa of nearby functional groups and alter the electron density of the aromatic ring, which can influence interactions with the target protein. researchgate.net

Steric and Conformational Effects: While small, the fluorine atom is larger than hydrogen and can influence the preferred conformation of the benzyl group.

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation by Cytochrome P450 enzymes is a common strategy to increase a drug's half-life. tandfonline.com

Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions or act as a hydrogen bond acceptor. tandfonline.comnih.gov

Table 3: Analysis of Fluoro-Substitution on the Benzyl Moiety
IsomerPositionKey CharacteristicsPotential SAR Implications
2-Fluorobenzyl (ortho) Vicinal to the linkerStrong inductive effect, potential for intramolecular H-bonding, can sterically influence the linker's conformation.May force a specific torsional angle beneficial for binding; could sterically hinder binding compared to other isomers.
3-Fluorobenzyl (meta) Electronically perturbs the ringPrimarily inductive electron-withdrawing effect.May alter the overall electrostatic complementarity with the binding site.
4-Fluorobenzyl (para) Distal to the linkerStrongest resonance effect, can participate in specific interactions at the back of a binding pocket.Often a favorable position for H-bonding or halogen bonding, potentially leading to high potency. nih.govmdpi.com

Conformational Restriction and Rigidification Strategies in Urea Derivative Design

Flexible molecules like this compound can adopt numerous conformations in solution. However, they must adopt a specific "bioactive conformation" to bind effectively to their target. The process of adopting this conformation is entropically unfavorable. Conformational restriction, or rigidification, is a strategy used to pre-organize a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing potency and selectivity. researchgate.netunina.itresearchgate.net

Several strategies can be applied to conformationally restrict urea derivatives:

Cyclization of Substituents: The N-1 butan-2-yl group could be part of a cyclic system, such as a cyclobutyl or cyclopentyl ring, which would limit the rotational freedom of the alkyl chain. nih.gov

Incorporation into Heterocycles: The N-1 nitrogen and its substituent can be incorporated into a heterocyclic ring like piperidine. This has been shown to be an effective strategy in various drug candidates. researchgate.net

Formation of Cyclic Ureas: The urea moiety itself can be cyclized. For example, reacting a diamine with phosgene (B1210022) or a phosgene equivalent can form a stable cyclic urea, which severely restricts the orientation of the N-substituents. mdpi.com This tactic has been used to lock a sugar scaffold into a specific conformation, demonstrating its power in controlling molecular geometry. mdpi.com

Introduction of Unsaturation: Introducing double or triple bonds into the linker can reduce flexibility and create a more defined geometry.

While N,N'-diaryl ureas often adopt a stable trans,trans conformation, the presence of an alkyl group in N-alkyl-N'-aryl ureas introduces more complexity, with cis,trans conformations also being energetically accessible. nih.govnih.gov Rigidification helps to lock the molecule into the most favorable conformation for biological activity.

Computational Tools in SAR/SPR Study Design: 2D/3D-QSAR, Pharmacophore Mapping, and Chemometrics

Computational chemistry is an indispensable tool in modern drug discovery for rationalizing SAR and guiding the design of new analogues. slideshare.net For a series of compounds related to this compound, several computational methods would be employed.

2D/3D-Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. vlifesciences.comnih.govnih.gov

2D-QSAR: This method uses calculated molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic parameters) to build a regression model that can predict the activity of new compounds. vlifesciences.com

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further. researchgate.netbrieflands.com After aligning a set of molecules, these methods calculate steric and electrostatic fields around them. The resulting 3D contour maps highlight regions where bulky groups, positive charges, or negative charges would increase or decrease activity, providing a visual guide for drug design. nih.gov

Pharmacophore Mapping: A pharmacophore is a 3D arrangement of essential molecular features required for biological activity. researchgate.netscience.govnih.gov For a urea derivative, a pharmacophore model would typically include hydrogen bond donors (the N-H groups), a hydrogen bond acceptor (the carbonyl oxygen), and hydrophobic or aromatic regions (the butan-2-yl and fluorobenzyl groups). slideshare.net This model can then be used as a 3D query to screen large virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active.

Chemometrics: This is the broader application of statistical and mathematical methods to chemical data. It encompasses QSAR and other techniques like principal component analysis (PCA) to analyze large datasets of compounds and properties, identify trends, and classify compounds based on their structural features and activities.

Table 4: Computational Tools in the Study of Urea Analogues
Computational ToolPurposeApplication Example
2D-QSAR Predict activity based on 2D structural descriptors.Develop an equation relating the lipophilicity and electronic properties of analogues to their measured inhibitory concentration (IC₅₀). vlifesciences.com
3D-QSAR (CoMFA/CoMSIA) Generate 3D contour maps to visualize favorable and unfavorable steric/electronic regions.Identify that a bulky group is preferred on the alkyl substituent and an electron-withdrawing group is favored at the para-position of the aryl ring. researchgate.net
Pharmacophore Mapping Identify the crucial 3D arrangement of functional groups for activity and screen for novel scaffolds.Create a model with H-bond donor, H-bond acceptor, and hydrophobic features to find new potential inhibitors from a database. science.govnih.gov
Molecular Docking Predict the binding mode and affinity of a ligand within a protein's active site.Visualize how this compound fits into a target kinase, showing specific H-bonds and hydrophobic interactions. nih.gov

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions within the Urea Scaffold

The ability of the urea moiety to engage in multiple, specific intermolecular interactions is fundamental to its success in drug design. The urea group acts as both a potent hydrogen bond donor through its two N-H protons and a hydrogen bond acceptor via the carbonyl oxygen. nih.govnih.govcapes.gov.br

Hydrogen Bonding: In a protein binding site, the urea group can form a highly stable, bidentate (two-point) hydrogen bond with a single carboxylate-containing amino acid residue like aspartate or glutamate. nih.gov It can also bridge two different residues. These interactions are often critical for anchoring the ligand in the active site and are a primary determinant of binding affinity. nih.govnih.gov Analysis of protein-ligand crystal structures shows that urea can form distinct hydrogen-bonding patterns, such as the R2(2)(8) ring motif, which contributes to high-affinity binding. nih.govresearchgate.net

π-Interactions: The 2-fluorobenzyl group can participate in various non-covalent interactions that contribute to binding affinity:

π-π Stacking: The aromatic ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or histidine.

NH-π Interactions: The urea N-H groups can form favorable interactions with the face of an aromatic ring. nih.gov

Halogen Interactions: The fluorine atom on the benzyl ring can participate in specific interactions, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds or halogen bonds, further refining the binding affinity and specificity. nih.gov

The combination of strong, directional hydrogen bonds from the urea core and a mix of hydrophobic and aromatic interactions from the side chains allows for a complex and high-affinity binding profile, making urea derivatives potent and versatile ligands for a wide range of biological targets. nih.gov

Advanced Chemical Methodologies and Reactivity Studies Involving 1 Butan 2 Yl 3 2 Fluorobenzyl Urea

Derivatization Strategies for Functional Group Transformation and Scaffold Diversity

The structure of 1-Butan-2-yl-3-(2-fluorobenzyl)urea offers several sites for derivatization, enabling the generation of a diverse chemical scaffold. Key strategies would likely focus on the urea (B33335) functionality, the aromatic ring, and the alkyl chain.

Modification of the Urea Moiety:

The N-H protons of the urea group are amenable to substitution. Deprotonation with a suitable base followed by reaction with an electrophile could introduce a variety of substituents. For instance, alkylation, acylation, or sulfonylation at one or both nitrogen atoms would yield more complex urea derivatives. Such modifications can significantly alter the compound's electronic and steric properties.

Functionalization of the Aromatic Ring:

The 2-fluorobenzyl group can undergo further substitution on the aromatic ring. The fluorine atom itself can direct electrophilic aromatic substitution to specific positions, typically ortho and para to the fluorine. However, the activating or deactivating nature of the urea-containing side chain would also influence the regioselectivity of such reactions. Potential transformations include nitration, halogenation, or Friedel-Crafts alkylation/acylation, introducing new functional handles for further diversification.

Transformations involving the Alkyl Group:

The sec-butyl group presents a chiral center, and derivatization strategies could be designed to be stereospecific or stereoselective. Oxidation of the sec-butyl group could potentially lead to ketone or alcohol derivatives, though this might require specific reagents to avoid over-oxidation or reaction at other sites of the molecule.

A summary of potential derivatization strategies is presented in the table below.

Reaction Type Target Site Potential Reagents Expected Product Class
N-Alkylation/AcylationUrea NitrogenAlkyl halides, Acyl chloridesN-substituted urea derivatives
Electrophilic Aromatic SubstitutionPhenyl RingHNO₃/H₂SO₄, Br₂, AlCl₃/R-ClSubstituted fluorobenzyl urea derivatives
Oxidationsec-Butyl GroupMild oxidizing agentsKetone or alcohol derivatives

Stability Studies under Varying Chemical and Environmental Conditions

The stability of this compound is a critical parameter for its handling, storage, and potential applications. Its stability would likely be assessed under various conditions, including a range of pH values, oxidative stress, and thermal stress.

pH Stability:

Urea functionalities can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the cleavage of the urea bond to form the corresponding amines (sec-butylamine and 2-fluorobenzylamine) and carbon dioxide. The rate of hydrolysis is dependent on both pH and temperature. Studies on urea-formaldehyde resins have shown that the release of formaldehyde, a product of hydrolysis, is a measure of hydrolytic instability. researchgate.net For this compound, a similar breakdown pathway can be anticipated, and its stability profile across a pH range would be crucial to determine.

Oxidative Stability:

The molecule contains several sites that could be susceptible to oxidation. The benzylic position is often prone to oxidation, potentially leading to the formation of a benzoyl derivative. The alkyl chain could also be a target for oxidative degradation. Studies on the biotransformation of related compounds like linear alkylbenzene sulfonates show that oxidation often occurs at the alkyl side-chain. nih.gov The presence of the electron-withdrawing fluorine atom on the benzyl (B1604629) group might influence the susceptibility of the benzylic position to oxidation.

Thermal Stability:

Theoretical and experimental studies on the thermal decomposition of urea derivatives indicate that they often break down to form isocyanates and amines through pericyclic reactions. acs.org In the case of this compound, thermal decomposition would be expected to yield 2-fluorobenzyl isocyanate and sec-butylamine (B1681703), or sec-butyl isocyanate and 2-fluorobenzylamine (B1294385), depending on the transition state energies. The onset of decomposition and the nature of the products would be key parameters to determine through techniques like thermogravimetric analysis (TGA). Studies on the thermal decomposition of urea itself show a complex series of reactions leading to products like biuret, cyanuric acid, and ammelide (B29360) at elevated temperatures. capes.gov.br While the N,N'-disubstitution in the target compound would alter the specific pathways, the general principle of thermal degradation remains relevant.

A hypothetical stability profile is summarized in the table below.

Condition Potential Degradation Products Influencing Factors
Acidic/Basic Hydrolysissec-Butylamine, 2-Fluorobenzylamine, CO₂pH, Temperature
Oxidative StressBenzoic acid derivatives, Oxidized alkyl chain productsOxidizing agent, Catalyst
Thermal Stress2-Fluorobenzyl isocyanate, sec-Butylamine, sec-Butyl isocyanate, 2-FluorobenzylamineTemperature, Atmosphere

Investigation of Potential Intramolecular Cyclization or Rearrangement Pathways

The structure of this compound allows for the exploration of intramolecular reactions, which could lead to the formation of novel heterocyclic structures.

One plausible pathway involves an intramolecular cyclization reaction. Under certain conditions, such as in the presence of a strong acid or a transition metal catalyst, the nitrogen atom of the urea could act as a nucleophile, attacking the aromatic ring. This type of reaction, a Pictet-Spengler-type cyclization, would lead to the formation of a dihydroquinazolinone derivative. The feasibility of this reaction would depend on the activation of the aromatic ring and the geometric constraints of the molecule.

Another possibility is an intramolecular rearrangement. For instance, acyl migration from one nitrogen to the other could occur under specific conditions, although this is less common for ureas compared to other amides. More complex rearrangements could be envisioned, potentially triggered by radical initiators or photochemical conditions, leading to a variety of rearranged products. Studies on the intramolecular cyclization of N-benzyl ketimines and related compounds demonstrate the potential for forming new ring systems under appropriate reaction conditions. nih.govrsc.org

The investigation of these pathways would likely involve computational modeling to predict the feasibility and energetics of different cyclization and rearrangement routes, followed by experimental validation under a range of conditions. The characterization of any resulting products would be essential to elucidate the reaction mechanisms.

Future Perspectives in Research on Substituted Urea Compounds with a Focus on 1 Butan 2 Yl 3 2 Fluorobenzyl Urea

Integration of High-Throughput Synthesis and Automated Characterization in Urea (B33335) Research

The demand for vast libraries of chemical compounds for screening and development has driven the evolution of high-throughput synthesis (HTS). In urea research, HTS platforms enable the rapid generation of numerous analogs, facilitating the exploration of structure-activity relationships (SAR). acs.org For a target such as 1-Butan-2-yl-3-(2-fluorobenzyl)urea, HTS would allow for the systematic modification of its core structure. For instance, the butan-2-yl group could be replaced with a wide array of different alkyl or cyclic amines, while the 2-fluorobenzyl moiety could be substituted with other halogenated or functionalized benzylamines.

A key HTS methodology applicable to urea synthesis involves the reaction of amines with isocyanates. researchgate.net Modern approaches have developed C(sp3)-H isocyanation protocols that allow for the synthesis of diverse benzylic ureas in a high-throughput format, starting from readily available C-H substrates and a wide range of amines arrayed in 96-well plates. researchgate.net This method bypasses the need for pre-functionalized starting materials, streamlining the synthesis process. Another innovative approach amenable to library synthesis involves the DBU-catalyzed reaction of amines with carbon dioxide to form carbamic acids in situ, which are then converted to ureas. acs.org

To manage the output of HTS, automated characterization is essential. Techniques such as automated flow injection analysis and 96-well micro-plate spectrophotometers are employed for rapid quantification. wikipedia.org For structural confirmation, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is indispensable. A notable advancement is the development of HPLC methods incorporating automated derivatization, such as using xanthydrol to create fluorescent derivatives of ureas, which can then be quantified with high sensitivity using a fluorescence detector. researchgate.netnih.gov This automated process allows for the rapid and reliable analysis of the large number of novel urea derivatives produced through HTS.

Table 1: Example of High-Throughput Synthesis Reaction Conditions

Parameter Condition Source
Reaction Type C–H Isocyanation / Urea Formation researchgate.net
Scale 0.01 mmol (Urea Formation) researchgate.net
Apparatus 96-well plates researchgate.net

| Analysis | UPLC (273 nm detection) | researchgate.net |

Advancements in Computational Prediction and De Novo Design for Urea-Based Scaffolds

Computational modeling has become a powerful tool in modern drug discovery, enabling the de novo design of molecules and the prediction of their properties before synthesis. mdpi.com For urea-based scaffolds, computational methods like Finite Element Method (FEM) and Computational Fluid Dynamics (CFD) are used to predict the structural and dynamic properties of materials derived from these scaffolds. mdpi.com In medicinal chemistry, molecular modeling studies are used to design derivatives with improved binding to biological targets. nih.gov

Focusing on a scaffold like this compound, computational approaches can be used to:

Predict Binding Affinity: By docking the urea scaffold into the active site of a target protein, researchers can predict the binding energy and key interactions. This allows for the virtual screening of thousands of potential analogs to identify those with the highest predicted potency.

Optimize Pharmacokinetic Properties: Computational models can estimate properties like solubility, lipophilicity, and metabolic stability. This helps in designing compounds that are more likely to have favorable drug-like characteristics.

De Novo Design: Algorithms can generate entirely new molecular structures based on the constraints of a target's binding site. Starting with a simple urea core, these programs can build novel and potent inhibitors. For example, research on aryl urea derivatives has used such design principles to identify promising multitarget agents in cancer therapy. mdpi.comnih.gov

Recent advancements include the use of active learning and graph theory to automate the discovery of complex electrochemical reaction paths, such as those in urea synthesis. chinesechemsoc.org This reduces reliance on computationally expensive quantum chemical calculations and accelerates the analysis of catalytic mechanisms. chinesechemsoc.org

Exploration of Novel and Sustainable Synthetic Pathways to Complex Urea Architectures

Traditional urea synthesis often involves hazardous reagents like phosgene (B1210022) and its derivatives (e.g., triphosgene). nih.gov Growing environmental concerns have spurred the development of "green" and sustainable synthetic pathways. These methods aim to use less toxic reagents, reduce waste, and operate under milder conditions.

Key sustainable approaches to urea synthesis include:

Carbon Dioxide as a C1 Source: Utilizing CO2, a greenhouse gas, as a building block is a highly attractive green strategy. nih.gov Methods have been developed for the direct synthesis of ureas from amines and CO2, often under mild conditions, which is particularly useful for creating libraries of compounds. acs.org

Electrocatalytic Synthesis: An emerging frontier is the electrocatalytic synthesis of urea from nitrate (B79036) (NO3−) and CO2 at ambient temperature and pressure. springernature.com This process can be powered by renewable electricity and uses nitrate, which can be sourced from wastewater, representing a truly sustainable cycle. springernature.com Researchers have identified specific catalyst facets that favor the direct C-N coupling required for urea production. springernature.com

Catalyst-Driven Processes: The use of novel catalysts, such as ultraporous permanently polarized hydroxyapatite, can promote the reaction between ammonia (B1221849) and CO2 under significantly milder conditions (e.g., 95-120 °C and 1 bar) than the industrial Haber-Bosch and Bazarov processes. nih.gov

Applying these green methodologies to the synthesis of complex architectures like this compound would not only reduce the environmental footprint but could also provide access to novel chemical space by enabling reactions that are not feasible with traditional, harsher methods. researchgate.net

Development of Advanced Analytical Techniques for Comprehensive Characterization of Novel Urea Derivatives

The comprehensive characterization of novel urea derivatives is crucial to confirm their structure, purity, and properties. While standard techniques like NMR and FTIR are fundamental, advanced analytical methods provide deeper insights.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the separation and quantification of urea derivatives. researchgate.net Coupling HPLC with fluorescence detection (FLD) after automated derivatization with agents like xanthydrol allows for extremely sensitive and selective determination of ureas in complex matrices. nih.gov The limit of detection for urea using this method can be as low as 5 x 10⁻⁸ M. nih.gov

Mass Spectrometry (MS): When coupled with chromatographic techniques (e.g., LC-MS, GC-MS), mass spectrometry provides precise molecular weight determination and structural information through fragmentation patterns. This is invaluable for confirming the identity of newly synthesized compounds. researchgate.net

X-ray Crystallography: For unambiguous structural elucidation, single-crystal X-ray crystallography is the gold standard. It provides the precise three-dimensional arrangement of atoms in a molecule. For instance, the analysis of a cobalt(III) complex containing a substituted urea ligand confirmed that the ligand chelates as a bidentate through the pyridyl nitrogen and the deprotonated urea nitrogen. nih.gov Such detailed structural information is vital for understanding drug-receptor interactions.

Spectroscopic Methods: Advanced spectroscopic techniques, including UV-vis and various forms of Raman spectroscopy, are used to study the electronic properties and molecular vibrations of urea compounds. researchgate.netresearchgate.net These methods are also employed to monitor reaction kinetics, such as the hydrolysis of urea complexes in solution. nih.gov

These advanced analytical tools are indispensable for validating the products of novel synthetic routes and for building the robust datasets needed for computational modeling and SAR studies of compounds like this compound.

Q & A

Q. What are the established synthetic routes for 1-Butan-2-yl-3-(2-fluorobenzyl)urea, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, starting with the preparation of the fluorobenzyl moiety followed by urea coupling. For analogs, gold(I)-catalyzed cyclization (for heterocycles) and nucleophilic substitution (e.g., fluorobenzyl halides) are common . Urea formation often uses isocyanates or carbodiimide-mediated coupling. Optimization includes adjusting solvents (e.g., DMF for polar intermediates), temperatures (0–80°C), and catalysts (e.g., triethylamine for deprotonation). Continuous flow reactors enhance scalability and purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy : Confirms substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm, urea NH signals at δ 5–6 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₆FN₂O expected for the parent compound).
  • IR spectroscopy : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
    Chromatography (HPLC, TLC) monitors reaction progress and purity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screens focus on:

  • Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) .
  • Antimicrobial activity : MIC tests against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Positive controls (e.g., fluorouracil for anticancer studies) and dose-response curves are critical for validation .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reactivity prediction of this compound?

Quantum chemical calculations (DFT) predict reaction pathways and transition states, reducing trial-and-error. For analogs, ICReDD’s approach combines computational reaction path searches with experimental feedback to optimize conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on PubChem data (e.g., substituent effects on urea stability) guide synthetic prioritization .

Q. How should researchers resolve contradictions in reported bioactivity data for urea derivatives?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH, temperature, or solvent (DMSO vs. aqueous buffers) .
  • Structural analogs : Substituent position (e.g., 2-fluorobenzyl vs. 4-fluorobenzyl) impacts target binding .
  • Purity : HPLC quantification (>95% purity required for reliable data) . Validate findings using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What strategies are effective for studying the mechanism of action in enzyme inhibition?

  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Docking simulations : Use X-ray crystallography data (e.g., PDB entries for kinase targets) to model binding modes .
  • Mutagenesis : Identify critical residues (e.g., ATP-binding pocket mutations) affecting inhibitor efficacy .

Q. How can regioselectivity challenges in urea functionalization be addressed?

For analogs, directing groups (e.g., electron-withdrawing fluorine) enhance regioselectivity during substitution. Microwave-assisted synthesis improves yield in sterically hindered reactions . Protecting groups (e.g., Boc for amines) prevent undesired side reactions during multi-step syntheses .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Urea Derivatives

StepConditionsYield Optimization TipsReferences
Fluorobenzyl prepAu(I) catalysis, 60°C, DCMUse anhydrous solvents
Urea couplingIsocyanate, Et₃N, THF, 0°C → RTSlow addition of reagents
PurificationColumn chromatography (SiO₂, EtOAc)Gradient elution for polar urea

Q. Table 2: Common Bioassay Protocols

Assay TypeProtocol SummaryCritical ControlsReferences
Enzyme Inhibition96-well plate, 10 µM compoundPositive inhibitor (e.g., staurosporine)
Cytotoxicity (MTT)48h incubation, λ=570 nmDMSO vehicle control

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.